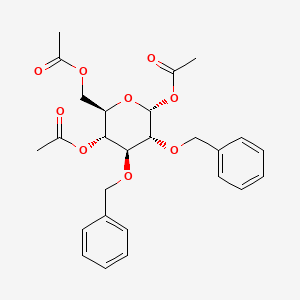

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE

货号:

B579533

CAS 编号:

18933-72-7

分子量:

486.517

InChI 键:

WNUINBFLSUWOOM-RTJMFUJLSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE is a compound that is useful in organic synthesis . It is a type of protected carbohydrate hemiacetal .

Synthesis Analysis

The synthesis of similar compounds typically involves the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide . The reaction is stirred for several hours, and the residue is evaporated under high vacuo. The oily product obtained is then dissolved in pyridine and acetic anhydride, and the reaction mixture is stirred at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds consists of a 4,6-O-benzylidene-glucopyranose moiety which has the 4-OH and 6-OH groups of the glucopyranose protected by glycosidic bonding to a benzylic carbon, forming a benzyl acetal . The other OH groups of the glucopyranose ring are also protected with three acetate groups .Chemical Reactions Analysis

Protected carbohydrate hemiacetals like this compound may be converted into glycosyl donors (e.g., trichloroacetimidates) or used as donors directly . Alternatively, they may be used as substrates for nucleophilic addition reactions .属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,6-diacetyloxy-4,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(33-18(2)28)24(31-14-20-10-6-4-7-11-20)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUINBFLSUWOOM-RTJMFUJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199866 |

Source

|

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18933-72-7 |

Source

|

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18933-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER

Cat. No.: B579450

CAS No.: 18425-64-4

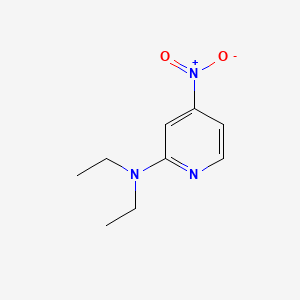

N,N-Diethyl-4-nitro-2-pyridinamine

Cat. No.: B579455

CAS No.: 18614-49-8

N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea

Cat. No.: B579456

CAS No.: 16514-79-7

N-Methylthiazolo[4,5-f]quinolin-2-amine

Cat. No.: B579457

CAS No.: 16351-50-1

![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)

![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)

![Methyl 6,8-Dideoxy-6-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}-1-Thio-D-Glycero-Alpha-D-Galacto-Octopyranosid-7-Ulose](/img/structure/B579460.png)

![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)

![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)